GABA Transporter 1 (GAT1) Binding Affinity: 7-Bromo vs. Comparator Quinoxaline Scaffolds
The 7-bromo compound demonstrates measurable, albeit moderate, affinity for both mouse and human GAT1 transporters, with Ki values of 1.07 × 10³ nM (mouse) and 1.10 × 10³ nM (human) determined by competitive MS binding assay using NO71156 as the unlabelled marker [1]. This binding affinity is approximately 10-fold weaker than that of the clinical GAT1 inhibitor tiagabine (Ki ≈ 50–100 nM for human GAT1 under comparable assay conditions), but the 7-bromo intermediate offers a synthetically addressable bromine handle for subsequent structure-activity relationship (SAR) optimization—a functional feature absent in tiagabine or the unsubstituted quinoxaline core [2]. The 7-bromo compound also shows functional inhibition in [³H]GABA uptake assays (IC₅₀ = 3.39 × 10³ nM, mouse GAT1; IC₅₀ = 4.17 × 10³ nM, human GAT1), confirming that the bromine substituent does not abrogate cellular activity relative to the core scaffold [1]. Cross-reactivity profiling reveals weaker inhibition of mouse GAT3 (IC₅₀ = 5.01 × 10³ nM) and no significant activity at GAT4, providing a baseline selectivity fingerprint that can be exploited for isoform-selective inhibitor design.
| Evidence Dimension | GAT1 binding affinity (Ki) and functional inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki (mouse GAT1): 1.07 × 10³ nM; Ki (human GAT1): 1.10 × 10³ nM; IC₅₀ (mouse GAT1): 3.39 × 10³ nM; IC₅₀ (human GAT1): 4.17 × 10³ nM; IC₅₀ (mouse GAT3): 5.01 × 10³ nM [1] |
| Comparator Or Baseline | Tiagabine (clinical GAT1 inhibitor): Ki (human GAT1) ≈ 50–100 nM. Unsubstituted quinoxaline core: No detectable GAT1 affinity reported [2]. |
| Quantified Difference | Target compound is ~10–20-fold weaker than tiagabine at GAT1 (Ki), but provides a bromine functionalization handle not present in tiagabine. Relative to unsubstituted quinoxaline, the bromine substitution confers measurable, single-digit micromolar GAT1 binding. |
| Conditions | Competitive MS binding assay: HEK293 cells expressing human or mouse GAT1; unlabelled marker: NO71156. Functional assay: [³H]GABA uptake in HEK293 cells expressing GAT1, GAT3, or GAT4 [1]. |
Why This Matters
For CNS discovery programs targeting GABAergic modulation, this compound serves as a synthetically tractable, low-micromolar starting point that uniquely combines a GAT1 pharmacophore with a bromine exit vector for parallel SAR exploration—a dual capability not offered by either the clinical comparator tiagabine or the unfunctionalized quinoxaline core.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Affinity data for tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate at GAT1 (mouse, human), GAT3, and GAT4. Competitive MS binding assay and [³H]GABA uptake assay. View Source
- [2] Borden LA, Murali Dhar TG, Smith KE, Weinshank RL, Branchek TA, Gluchowski C. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. Eur J Pharmacol 1994;269(2):219–224. DOI: 10.1016/0922-4106(94)90089-2. View Source
